molecular formula C15H16OSe B12514494 Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- CAS No. 820963-17-5

Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl-

Katalognummer: B12514494
CAS-Nummer: 820963-17-5
Molekulargewicht: 291.26 g/mol
InChI-Schlüssel: YRLFYMCRKQUWIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[420]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- is a complex organic compound characterized by its bicyclic structure This compound is notable for its unique arrangement of carbon atoms and the presence of a methylseleno group, which imparts distinct chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent steps include the introduction of the methylseleno group and the phenyl group through substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency. The purification process is also crucial, often involving chromatography techniques to isolate the desired product from by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- undergoes various chemical reactions, including:

    Oxidation: The methylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylseleno group typically yields selenoxide, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- involves its interaction with molecular targets through its reactive functional groups. The methylseleno group can undergo redox reactions, influencing the compound’s overall reactivity. The phenyl group can participate in π-π interactions with aromatic systems, enhancing binding affinity to specific targets. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[4.2.0]oct-7-ene: Lacks the methylseleno and phenyl groups, resulting in different reactivity and applications.

    Bicyclo[4.2.0]oct-7-en-2-one: Similar core structure but without the methylseleno and phenyl groups.

    Bicyclo[4.2.0]oct-1-ene, 7-endo-ethenyl-: Another bicyclic compound with different substituents, leading to distinct chemical properties.

Uniqueness

Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl- is unique due to the presence of both the methylseleno and phenyl groups. These groups impart specific reactivity and potential applications that are not observed in similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

820963-17-5

Molekularformel

C15H16OSe

Molekulargewicht

291.26 g/mol

IUPAC-Name

8-methylselanyl-7-phenylbicyclo[4.2.0]oct-7-en-2-one

InChI

InChI=1S/C15H16OSe/c1-17-15-13(10-6-3-2-4-7-10)11-8-5-9-12(16)14(11)15/h2-4,6-7,11,14H,5,8-9H2,1H3

InChI-Schlüssel

YRLFYMCRKQUWIX-UHFFFAOYSA-N

Kanonische SMILES

C[Se]C1=C(C2C1C(=O)CCC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.